molecular formula C10H13N B13954826 3-Ethenyl-5-ethyl-2-methylpyridine CAS No. 337957-83-2

3-Ethenyl-5-ethyl-2-methylpyridine

Cat. No.: B13954826
CAS No.: 337957-83-2
M. Wt: 147.22 g/mol
InChI Key: BNCWGBYMIBMDOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethenyl-5-ethyl-2-methylpyridine is an organic compound with the molecular formula C10H13N It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenyl-5-ethyl-2-methylpyridine can be achieved through several methods. One common approach involves the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia. This reaction is typically carried out at high temperatures (200-300°C) and pressures (12-13 MPa) in the presence of a catalyst, such as ammonium acetate . The reaction proceeds as follows: [ 4 \text{CH}_3\text{CHO} + \text{NH}_3 \rightarrow (\text{C}_2\text{H}_5)(\text{CH}_3)\text{C}_5\text{H}_3\text{N} + 4 \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound typically involves the Chichibabin reaction, where aldehydes are condensed in the presence of ammonia. This method allows for efficient production of the compound with high yields .

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-5-ethyl-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Nitric acid is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium) is often used for reduction reactions.

    Substitution: Various reagents, such as halogens or alkylating agents, can be used for substitution reactions.

Major Products

    Oxidation: Nicotinic acid

    Reduction: Reduced derivatives of the original compound

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

3-Ethenyl-5-ethyl-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethenyl-5-ethyl-2-methylpyridine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethenyl-5-ethyl-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of more complex molecules and materials .

Properties

CAS No.

337957-83-2

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

3-ethenyl-5-ethyl-2-methylpyridine

InChI

InChI=1S/C10H13N/c1-4-9-6-10(5-2)8(3)11-7-9/h5-7H,2,4H2,1,3H3

InChI Key

BNCWGBYMIBMDOV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1)C)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.